molecular formula C12H19O2P B12523103 Butan-2-yl methyl(2-methylphenyl)phosphinate CAS No. 670276-25-2

Butan-2-yl methyl(2-methylphenyl)phosphinate

Cat. No.: B12523103
CAS No.: 670276-25-2
M. Wt: 226.25 g/mol
InChI Key: ROBFDDLUJTVZSJ-UHFFFAOYSA-N
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Description

Butan-2-yl methyl(2-methylphenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to a carbon atom. The presence of the butan-2-yl and 2-methylphenyl groups further contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl methyl(2-methylphenyl)phosphinate typically involves the reaction of a suitable phosphinic acid derivative with butan-2-ol and 2-methylphenyl reagents. One common method involves the esterification of methylphosphinic acid with butan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which Butan-2-yl methyl(2-methylphenyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl methyl(2-methylphenyl)phosphinate is unique due to the combination of its butan-2-yl and 2-methylphenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

670276-25-2

Molecular Formula

C12H19O2P

Molecular Weight

226.25 g/mol

IUPAC Name

1-[butan-2-yloxy(methyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C12H19O2P/c1-5-11(3)14-15(4,13)12-9-7-6-8-10(12)2/h6-9,11H,5H2,1-4H3

InChI Key

ROBFDDLUJTVZSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(C)C1=CC=CC=C1C

Origin of Product

United States

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